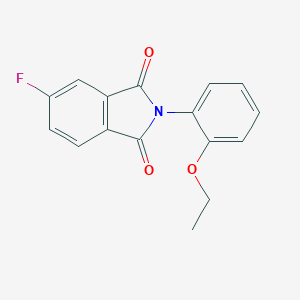![molecular formula C17H13ClN2O4S B258743 Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that has been the subject of significant scientific research. This compound is known for its potential applications in the field of medicine, particularly in the development of new drugs. The purpose of
作用机制
The mechanism of action of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, this compound has been found to have antioxidant and neuroprotective effects. It has also been shown to improve insulin sensitivity and reduce blood glucose levels.
实验室实验的优点和局限性
One of the main advantages of using Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate in lab experiments is its ability to inhibit COX-2 enzyme activity. This makes it a useful tool for studying the inflammatory response and developing new anti-inflammatory drugs. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
未来方向
There are several potential future directions for the study of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another potential future direction is the investigation of the molecular mechanisms underlying the antioxidant and neuroprotective effects of this compound. Additionally, further research is needed to determine the optimal dose and duration of exposure to minimize potential toxicity.
合成方法
The synthesis of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate involves the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with thionyl chloride, followed by reaction with methyl 3-aminocrotonate. The resulting product is then treated with methyl thioglycolate to yield the final compound.
科学研究应用
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.
属性
产品名称 |
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate |
|---|---|
分子式 |
C17H13ClN2O4S |
分子量 |
376.8 g/mol |
IUPAC 名称 |
methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-13(14(20-24-9)10-5-3-4-6-11(10)18)16(21)19-12-7-8-25-15(12)17(22)23-2/h3-8H,1-2H3,(H,19,21) |
InChI 键 |
TVKFAVHYXJVZIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(SC=C3)C(=O)OC |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(SC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)



![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)